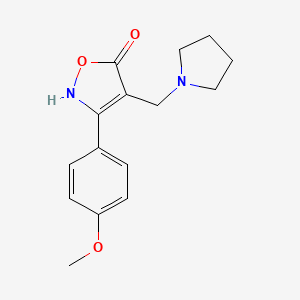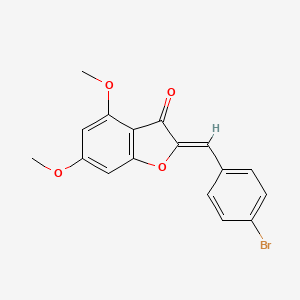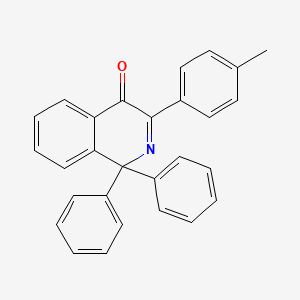
4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one: is a complex organic compound that belongs to the isoquinolinone family This compound is characterized by its unique structure, which includes two phenyl groups, a p-tolyl group, and an isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Reagents: β-phenylethylamine derivative, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid, sulfuric acid)
Solvents: Common solvents include ethanol, methanol, or acetic acid
Temperature: The reaction is usually carried out at elevated temperatures (50-100°C)
Time: Reaction times can vary from several hours to overnight
Industrial Production Methods
Industrial production of 1,1-diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires:
Continuous flow reactors: To ensure consistent reaction conditions and high yields
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain pure product
Quality control: Rigorous testing to ensure the compound meets industry standards
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isoquinolinone core to isoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products
Oxidation products: Quinone derivatives
Reduction products: Isoquinoline derivatives
Substitution products: Various substituted isoquinolinones
Scientific Research Applications
1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one has several scientific research applications:
Pharmaceuticals: Potential use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory, anti-cancer, or anti-microbial properties.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,1-diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes, receptors, or DNA. The isoquinolinone core can bind to active sites, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylisoquinolin-4(1H)-one: Lacks the p-tolyl group, which may affect its chemical reactivity and applications.
3-(p-Tolyl)isoquinolin-4(1H)-one: Lacks the diphenyl groups, potentially altering its physical and chemical properties.
Uniqueness
1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one is unique due to the presence of both diphenyl and p-tolyl groups, which contribute to its distinct chemical behavior and potential applications. The combination of these groups with the isoquinolinone core enhances its versatility in various chemical reactions and research applications.
Properties
CAS No. |
102301-79-1 |
|---|---|
Molecular Formula |
C28H21NO |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,1-diphenylisoquinolin-4-one |
InChI |
InChI=1S/C28H21NO/c1-20-16-18-21(19-17-20)26-27(30)24-14-8-9-15-25(24)28(29-26,22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-19H,1H3 |
InChI Key |
ZJZFGYBKUQCSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
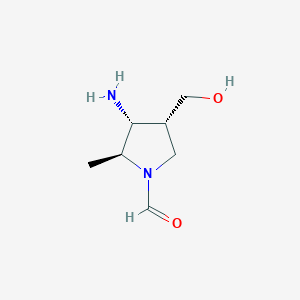
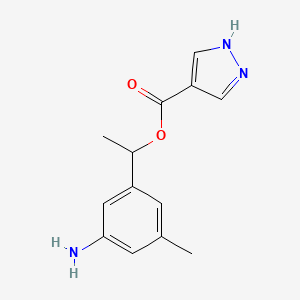


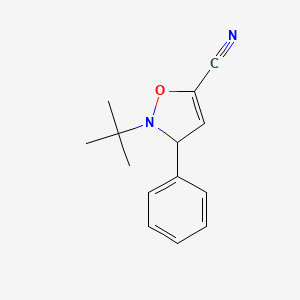
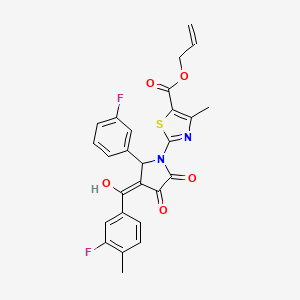
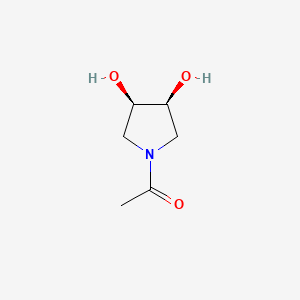

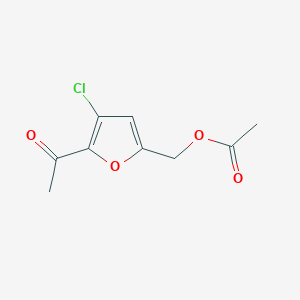
![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)

